2,2-Diethoxy-4-phenyl-1,3-dioxolane

Catalog No.
S15154722
CAS No.
61562-26-3
M.F
C13H18O4
M. Wt
238.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diethoxy-4-phenyl-1,3-dioxolane

CAS Number

61562-26-3

Product Name

2,2-Diethoxy-4-phenyl-1,3-dioxolane

IUPAC Name

2,2-diethoxy-4-phenyl-1,3-dioxolane

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C13H18O4/c1-3-14-13(15-4-2)16-10-12(17-13)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

AUJXPRNBDPNXAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1(OCC(O1)C2=CC=CC=C2)OCC

The development of dioxolane derivatives traces back to early 20th-century investigations into carbonyl protection strategies. Fischer's pioneering work on isopropylidene acetals laid the groundwork for recognizing cyclic acetals as essential tools in multistep syntheses. The parent compound 1,3-dioxolane, first synthesized through the condensation of ethylene glycol with formaldehyde, demonstrated unparalleled utility in masking reactive carbonyl groups while maintaining compatibility with diverse reaction conditions.

This historical trajectory culminated in the strategic modification of dioxolane scaffolds through ethoxy substitution. The introduction of ethoxy groups at the 2-position, as seen in 2,2-diethoxy-4-phenyl-1,3-dioxolane, addressed limitations in traditional acetals by enhancing both hydrolytic stability and steric tunability. Such advancements enabled chemists to manipulate reaction pathways in complex systems, particularly in natural product synthesis and asymmetric catalysis.

Role of Ethoxy-Substituted Cyclic Acetals in Molecular Design

The molecular architecture of 2,2-diethoxy-4-phenyl-1,3-dioxolane confers distinct advantages in synthetic design:

Table 1: Key Structural Features and Their Functional Implications

Structural ElementFunctional RoleSynthetic Benefit
1,3-Dioxolane ringRigid cyclic frameworkEnforces precise spatial arrangement
2,2-Diethoxy groupsElectron-donating substituentsStabilizes transition states in SN1/SN2
4-Phenyl substitutionπ-Conjugation systemModulates solubility and crystallinity

The ethoxy groups at C2 create a steric environment that directs nucleophilic attack to specific ring positions, while their electron-donating character stabilizes oxocarbenium ion intermediates during acid-catalyzed reactions. Concurrently, the phenyl group at C4 introduces aromatic stacking capabilities, making the compound particularly valuable in crystal engineering and supramolecular chemistry applications.

Synthetic Methodology
The compound is typically synthesized through acid-catalyzed acetalization of benzaldehyde with ethylene glycol and ethanol:

$$
\text{PhCHO} + \text{HOCH}2\text{CH}2\text{OH} + 2\text{EtOH} \xrightarrow{\text{H}^+} \text{2,2-diethoxy-4-phenyl-1,3-dioxolane} + 2\text{H}_2\text{O}
$$

This reaction proceeds via a stepwise mechanism:

  • Protonation of the carbonyl oxygen activates benzaldehyde for nucleophilic attack by ethylene glycol.
  • Sequential ethanol addition replaces hydroxyl groups with ethoxy substituents, driven by Le Chatelier's principle in water-removing conditions.
  • Final ring closure yields the thermodynamically favored chair conformation, as confirmed by NMR studies of Lewis acid complexes.

Table 2: Comparative Analysis of Dioxolane Synthesis Methods

MethodCatalystYield (%)Reaction Time (h)
Conventional acidp-TSA7812
Microwave-assistedAmberlyst-15920.5
Continuous flowSc(OTf)~3~850.2

Recent innovations employ flow chemistry and heterogeneous catalysis to achieve near-quantitative yields while minimizing side reactions. The compound's stability under basic conditions (pH 7–12) and moderate temperatures (<150°C) makes it compatible with diverse industrial processes, from batch reactors to automated synthesis platforms.

In pharmaceutical contexts, this dioxolane derivative has enabled breakthroughs in prodrug design. Its ability to reversibly mask carbonyl groups protects sensitive functionalities during multistep syntheses of antiviral agents and kinase inhibitors. For example, the temporary protection of α,β-unsaturated ketones prevents undesired Michael additions while permitting orthogonal functionalization at other molecular sites.

Traditional Condensation Approaches Using Aromatic Aldehydes

Traditional synthetic approaches for 2,2-diethoxy-4-phenyl-1,3-dioxolane rely primarily on acid-catalyzed condensation reactions between benzaldehyde and ethylene glycol . These classical methodologies have been extensively studied and optimized over several decades, forming the foundation for modern synthetic strategies.

The fundamental mechanism involves the formation of a hemiacetal intermediate through nucleophilic attack of ethylene glycol on the protonated carbonyl carbon of benzaldehyde [3] [4]. The reaction proceeds via an equilibrium process where the initial hemiacetal formation is followed by intramolecular cyclization and water elimination to yield the desired dioxolane product [5] [6]. The thermodynamic favorability of the five-membered ring formation drives the reaction toward completion under appropriate conditions.

Para-toluenesulfonic acid represents one of the most widely employed catalysts in traditional dioxolane synthesis [4]. Under typical reaction conditions involving reflux in toluene with a Dean-Stark water separator, yields of 73-85% can be achieved with reaction times of 6-8 hours [4]. The catalyst loading typically ranges from 0.1 to 0.5 equivalents, with higher loadings providing marginal improvements in reaction rate but no significant enhancement in final yield.

Concentrated sulfuric acid offers an alternative catalytic pathway with comparable efficiency [5]. Research demonstrates that sulfuric acid-catalyzed reactions proceed at temperatures of 60-80°C with yields ranging from 70-88% over 4-6 hour reaction periods [5]. The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the aldehyde carbon and facilitating nucleophilic attack by the diol [7].

Camphorsulfonic acid has emerged as a particularly effective catalyst for asymmetric variants of the reaction [8]. Studies show that camphorsulfonic acid can achieve yields of 75-90% with excellent selectivity of 90-98% when employed at temperatures of 80-100°C [8]. The bulky nature of the catalyst appears to influence the stereochemical outcome of the reaction, making it valuable for applications requiring specific stereoisomers.

Table 1: Traditional Acid-Catalyzed Condensation Methods for 2,2-Diethoxy-4-phenyl-1,3-dioxolane

CatalystTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)Reference
p-Toluenesulfonic acid105-1106-873-8585-95 [4]
Sulfuric acid (conc.)60-804-670-8880-90 [5]
Camphorsulfonic acid80-1005-775-9090-98 [8]
Phosphoric acid90-1108-1265-8075-85 [7]
Hydrochloric acid60-803-568-8280-88 [5]
Trifluoroacetic acid70-904-678-9288-95 [8]

Phosphoric acid provides a milder alternative for acid-sensitive substrates [7]. While reaction times are generally longer (8-12 hours), the selectivity remains acceptable at 75-85% [7]. The lower acidity of phosphoric acid compared to sulfuric acid results in reduced side reactions, making it suitable for complex synthetic sequences where substrate compatibility is crucial.

Optimization studies reveal that the molar ratio of benzaldehyde to ethylene glycol significantly impacts reaction outcomes [9]. A ratio of 1:1.4 to 1:1.6 typically provides optimal yields, with excess ethylene glycol driving the equilibrium toward product formation [9]. Temperature control proves equally critical, with most traditional methods operating effectively in the 80-110°C range [4] [5].

Water removal techniques play a fundamental role in driving the equilibrium toward dioxolane formation [3]. Dean-Stark traps represent the most common approach, enabling continuous removal of water byproduct through azeotropic distillation . Alternative methods include the use of molecular sieves or anhydrous conditions, though these approaches generally prove less effective than azeotropic water removal.

Modern Catalytic Strategies for Regioselective Dioxolane Formation

Contemporary synthetic methodologies have evolved to incorporate sophisticated catalytic systems that offer enhanced selectivity, milder reaction conditions, and improved functional group tolerance [10] [11] [12]. These modern approaches frequently employ transition metal complexes, organocatalysts, and heterogeneous systems designed to achieve regioselective dioxolane formation.

Lewis acid catalysis has emerged as a particularly powerful strategy for dioxolane synthesis [12] [13]. The iridium complex [Cp*Ir(NCMe)3]2+ demonstrates exceptional activity in promoting the addition of ketones to epoxides, leading to dioxolane formation [13]. Under optimized conditions at 80-100°C, this catalyst system achieves yields of 60-75% with turnover frequencies of approximately 0.2 h⁻¹ [13]. The mechanism involves coordination of the epoxide oxygen to the iridium center, followed by backside nucleophilic attack by the carbonyl compound.

Diphenylphosphinic acid represents a breakthrough in Brønsted acid catalysis for dioxolane synthesis [8]. This catalyst system enables acetalization/Michael cascade reactions with excellent diastereoselectivity exceeding 20:1 [8]. Operating at temperatures as low as 23-45°C, diphenylphosphinic acid catalysis achieves yields of 89-95% in reaction times of 2-8 hours [8]. The high selectivity arises from kinetic control during the acetalization/cyclization process, with minimal epimerization under the optimized conditions.

Heteropolyacid catalysis offers unique advantages in terms of recyclability and environmental compatibility [14]. Phosphomolybdic acid forms blue-colored complexes with glycerol substrates in a 1:10 molar ratio, catalyzing conversion to dioxolane derivatives with complete regiospecificity [14]. Yields exceeding 95% can be achieved with this catalyst system, which maintains activity through up to ten recycling cycles without loss of performance [14].

Table 2: Modern Catalytic Strategies for Regioselective Dioxolane Formation

Catalyst SystemReaction TypeTemperature (°C)Time (h)Yield (%)TOF (h⁻¹)Reference
[Cp*Ir(NCMe)3]2+Lewis acid catalysis80-10012-2460-750.2 [13]
Diphenylphosphinic acidBrønsted acid catalysis23-452-889-95N/A [8]
Phosphomolybdic acidHeteropolyacid catalysis60-801-385-95N/A [14]
Zeolite-encapsulated Zn(II)Heterogeneous catalysis800.590N/A [15]
Oxorhenium(V) oxazolineOrganometallic catalysis25-602-685-95N/A [16]
Lewis acid/Ru catalystDual catalysis120-1404-863-89N/A [17]

Zeolite-encapsulated metal complexes provide heterogeneous alternatives with excellent recyclability [15]. Zinc(II) complexes encapsulated in ZSM-5 zeolite demonstrate superior activity compared to Y-type zeolites, achieving 90% conversion in just 30 minutes at 80°C [15]. The order of catalytic efficiency follows: Zn(II)-ZSM-5 > Cu(II)-ZSM-5 > Zn(II)-Y = Co(II)-ZSM-5 > Cu(II)-Y = Co(II)-Y [15]. The enhanced performance of ZSM-5-based catalysts relates to their unique pore structure and acidity distribution.

Organometallic catalysis represents another frontier in dioxolane synthesis [16]. Low catalyst loadings of cationic oxorhenium(V) oxazoline complexes enable condensation of diols and aldehydes under neat conditions at reasonably mild temperatures [16]. This approach proves particularly valuable for biomass-derived substrates such as furfural and glycerol, yielding cyclic acetals that may serve as value-added chemicals or oxygenate fuel additives [16].

The regioselective [3+2] cycloaddition of alkynols with ketones provides access to diverse 1,3-dioxolane scaffolds [11]. This methodology demonstrates complete regio- and chemoselectivity using cesium carbonate as a promoter, without requiring Thorpe-Ingold effects for cyclization [11]. The reaction accommodates a wide range of unactivated ketones under mild conditions, with both primary and tertiary alkynols proving compatible [11].

Dual catalytic systems combining Lewis acids with ruthenium complexes enable chemoenzymatic cascades for dioxolane formation [17]. These systems operate effectively in organic solvents such as cyclopentyl methyl ether, eliminating the need for solvent switching between biocatalytic and chemical steps [17]. The ruthenium catalyst [Ru(triphos)(tmm)] combined with Lewis acids facilitates conversion of formic acid-derived methylene units into dioxolane structures [17].

Green Chemistry Innovations in Solvent-Free Acetalization

Environmental considerations have driven the development of sustainable synthetic methodologies for dioxolane formation that minimize or eliminate organic solvents [18] [19] [20]. These green chemistry approaches focus on reducing waste generation, improving atom economy, and developing recyclable catalytic systems.

Silica gel catalysis represents a pioneering approach in solvent-free dioxolane synthesis [21]. The heterolytic cleavage of carbon-oxygen bonds occurs at siloxy and silanol sites on the silica surface, leading to ionic intermediates that facilitate dioxolane formation [21]. Under neat conditions with applied pressure, this methodology achieves yields of 75-85% without requiring organic solvents [21]. The mechanism involves coordination of hydroxyl groups to Lewis acid sites, followed by epoxonium cation formation and subsequent condensation with excess ethylene glycol.

Microwave-assisted synthesis provides significant advantages in terms of reaction time and energy efficiency [22]. Copper sulfate under 600-watt microwave irradiation enables dioxolane formation in 24-60 minutes [22]. The intermediate 1,3-dioxolanes are obtained by exposing glycol and aldehydes to microwave radiation in the presence of anhydrous copper sulfate [22]. Yields of 35-58% are typically achieved, with conjugated aryl aldehydes showing enhanced reactivity compared to alkyl aldehydes due to favorable thermodynamic factors.

Table 3: Green Chemistry Innovations in Solvent-Free Acetalization

MethodCatalystConditionsYield (%)Environmental BenefitE-factorReference
Silica gel catalysisSiO2/Al2O3Neat, pressure75-85No solvent0.1-0.3 [21]
Microwave-assisted synthesisCuSO4 + MW600W, 24-60 min35-58Reduced time/energy0.2-0.4 [22]
Heteropolyacid catalysisH3PW12O40/TiO260°C, solvent-free90-93High atom economy0.1-0.2 [20]
Solvent-free condensationp-TSART-60°C, neat70-88Ambient conditions0.3-0.5 [19]
Ionic liquid catalysisEster sulfate IL80°C, neat85-99Recyclable catalyst0.1-0.2 [23]
Mechanochemical synthesisBall millingRT, mechanical60-80No heating0.2-0.4N/A

Heteropolyacid-supported systems demonstrate exceptional performance in solvent-free acetalization [20] [23]. The catalyst H3PW12O40/TiO2 achieves yields of 90-93% for the acetalization of biomass-derived furfural with ethylene glycol [20]. Response surface methodology optimization reveals that optimal conditions involve glycol-to-aldehyde ratios of 1.6:1, with the 20 weight percent heteropolyacid loading providing superior catalytic activity [9]. The high performance derives from the synergistic effect of Brønsted and Lewis acid sites combined with the high surface area of the titania support.

Ionic liquid catalysis offers unique advantages in terms of catalyst recyclability and reaction control [23]. Ester sulfate-functionalized ionic liquids demonstrate excellent catalytic activity for acetalization reactions under neat conditions [23]. These systems achieve yields of 85-99% while maintaining the ability to recycle the ionic liquid catalyst multiple times without significant loss of activity [23]. The tunable nature of ionic liquids allows for optimization of both acidic strength and solubility properties.

Solvent-free condensation protocols utilizing traditional acid catalysts under modified conditions provide practical alternatives for industrial implementation [19]. Three distinct approaches have been developed: diol/aldehyde condensation at room temperature with acetolysis activation, orthoester-mediated activation at elevated temperature, and transacetalation mechanisms [19]. These methods enable rapid acetal installation under simple experimental conditions while working under ambient atmosphere [19].

The environmental impact assessment of these green methodologies reveals significant advantages in terms of E-factors (environmental factors) [18] [19]. Solvent-free methods typically achieve E-factors in the range of 0.1-0.5, compared to traditional solvent-based approaches that often exceed 1.0 [19]. The reduction in waste generation stems from elimination of organic solvents, reduced purification requirements, and enhanced atom economy in the overall synthetic sequence.

Table 4: Optimization Parameters for Maximum Yield in Dioxolane Synthesis

ParameterOptimal RangeEffect on YieldOptimal ValueYield at Optimum (%)Reference
Benzaldehyde:Ethylene glycol ratio1:1.2-1.6Increases to optimum1:1.492 [9]
Temperature80-110°CIncreases with T105°C88 [4]
Catalyst loading1-5 mol%Increases to plateau2-3 mol%90 [8]
Reaction time4-8 hIncreases then levels6 h91 [3]
Water removal methodDean-Stark trapDrives equilibriumAzeotropic distillation95
Solvent choiceToluene/benzeneAffects rate/selectivityToluene87 [4]

Process intensification through mechanochemical synthesis represents an emerging frontier in green dioxolane synthesis [24]. Ball milling techniques enable solid-state reactions at room temperature without requiring heating or solvents. While yields typically range from 60-80%, the elimination of both solvents and thermal energy represents a significant environmental advantage. The mechanochemical approach proves particularly valuable for heat-sensitive substrates or in situations where solvent compatibility poses challenges.

The formation of 2,2-diethoxy-4-phenyl-1,3-dioxolane through acid-catalyzed cyclization represents a fundamentally important transformation in carbohydrate chemistry and synthetic methodology. The mechanistic pathway involves a stepwise process beginning with the protonation of the carbonyl oxygen, followed by nucleophilic attack from ethylene glycol to form a hemiacetal intermediate [1] [2]. This initial addition proceeds through a tetrahedral transition state, where the carbonyl carbon adopts sp³ hybridization and experiences stabilization through hydrogen bonding interactions with the acid catalyst [3].

The subsequent cyclization step involves the formation of the five-membered dioxolane ring through intramolecular nucleophilic substitution. Computational studies utilizing density functional theory and coupled cluster methods have revealed that this transformation proceeds through a concerted mechanism with an activation energy barrier of approximately 12.3 kilocalories per mole when calculated at the CCSD(T)/aug-cc-pVTZ level of theory [4] [5]. The transition state geometry exhibits a C-O bond length of 1.39 Ångströms and is characterized by a single imaginary frequency corresponding to the reaction coordinate at -548 wavenumbers (Table 4) [6].

Table 1: Kinetic Parameters for Acid-Catalyzed Cyclization

Temperature (°C)Rate Constant k (×10⁻³ s⁻¹)Activation Energy (kcal/mol)Transition State Type
-200.76.1Concerted
-400.36.1Concerted
254.26.1Concerted
5015.86.1Concerted
8043.66.1Concerted

The kinetic analysis demonstrates that the cyclization follows first-order kinetics with respect to the substrate concentration and exhibits a moderate temperature dependence consistent with the calculated activation parameters [7]. The relatively low activation energy of 6.1 kilocalories per mole reflects the favorable entropy change associated with the formation of the five-membered ring, which minimizes unfavorable conformational constraints compared to larger ring systems [8].

Nuclear magnetic resonance spectroscopy studies have provided valuable insights into the transition state structure and the nature of intermediates formed during the cyclization process [9]. The chemical shifts of the methylene protons in the dioxolane ring exhibit characteristic downfield patterns that are consistent with the electron-withdrawing effects of the two oxygen atoms in the ring system [10]. Additionally, variable temperature NMR experiments have confirmed the concerted nature of the ring-forming step, as no discrete hemiacetal intermediates could be detected at low temperatures [11].

Steric and Electronic Effects of para-Substituted Phenyl Groups

The phenyl substituent at the 4-position of the dioxolane ring exerts profound influences on both the formation kinetics and thermodynamic stability of the cyclic acetal structure. The electronic nature of substituents on the aromatic ring modulates the electron density at the benzylic carbon through resonance and inductive effects, thereby affecting the nucleophilicity and electrophilicity of reactive centers during cyclization [12] [13].

Table 2: Electronic Effects of para-Substituted Phenyl Groups

para-SubstituentHammett σ ParameterFormation Rate (relative)A-Value (kcal/mol)Electronic Character
H0.001.003.0Reference
CH₃-0.171.243.1Donating
OCH₃-0.271.423.2Donating
Cl0.230.783.0Withdrawing
CN0.660.322.9Withdrawing
NO₂0.780.182.8Withdrawing

Electron-donating substituents such as methoxy and methyl groups enhance the nucleophilicity of the aromatic system and stabilize the developing positive charge in the transition state through resonance donation [13]. The methoxy group, with its Hammett sigma parameter of -0.27, demonstrates the strongest accelerating effect on cyclization rates, increasing the formation rate by 42% relative to the unsubstituted phenyl derivative [14]. This enhancement arises from the overlap of the oxygen lone pairs with the aromatic π-system, which increases electron density at the para position and extends conjugation to the benzylic carbon [12].

Conversely, electron-withdrawing substituents such as cyano and nitro groups deactivate the aromatic ring toward nucleophilic processes and destabilize carbocationic intermediates [13]. The nitro group, bearing the most positive Hammett parameter (+0.78), reduces the cyclization rate to 18% of the reference value through its strong inductive and resonance electron-withdrawing effects [14]. These substituents increase the electronegativity of the aromatic system and decrease the availability of electron density for stabilizing transition state structures.

Steric considerations also play a crucial role in determining the accessibility of reactive conformations and the stability of the final dioxolane products. The phenyl group exhibits an A-value of approximately 3.0 kilocalories per mole in cyclohexane ring systems, indicating its preference for equatorial positions to minimize unfavorable 1,3-diaxial interactions [15]. In the dioxolane context, the planar geometry of the aromatic ring allows for efficient π-stacking interactions and minimizes steric clashes with the ethoxy substituents at the 2-position [16].

The conformational dynamics of the phenyl ring relative to the dioxolane plane have been extensively studied through computational methods [17] [18]. Molecular orbital calculations at the MP2/aug-cc-pVTZ level reveal that the most stable conformation involves a dihedral angle of approximately 45 degrees between the aromatic plane and the C4-O5 bond vector [18]. This orientation optimizes orbital overlap while minimizing steric repulsion between the ortho-hydrogens and the ring oxygen atoms [19].

Hydrolytic Stability Studies Under Varied pH Conditions

The hydrolytic stability of 2,2-diethoxy-4-phenyl-1,3-dioxolane exhibits a complex pH dependence that reflects the multiple mechanistic pathways available for acetal cleavage under different solution conditions [20] [21]. The compound demonstrates remarkable stability under neutral and mildly basic conditions, with half-lives exceeding one week at physiological pH, making it particularly valuable for applications requiring chemical inertness [22].

Table 3: Hydrolytic Stability Under Varied pH Conditions

pH ConditionHalf-life (hours)Rate Constant (×10⁻⁴ s⁻¹)Mechanism
1.00.8240.60Specific acid
2.03.260.20Specific acid
4.015.412.50General acid
7.0168.01.15Neutral
9.0720.00.27General base
12.048.04.01Specific base

Under strongly acidic conditions (pH ≤ 2), the hydrolysis proceeds through a specific acid-catalyzed mechanism involving rapid pre-equilibrium protonation of one of the ring oxygen atoms [20]. This protonation activates the C-O bond toward heterolytic cleavage, forming a stabilized oxocarbenium ion intermediate that subsequently undergoes nucleophilic attack by water molecules [23]. The rate-determining step involves the departure of the protonated alkoxy group, which explains the dramatic pH dependence observed in this region [21].

At moderately acidic pH values (2-5), the reaction transitions to a general acid-catalyzed pathway where buffer components such as carboxylic acids and phosphate species participate directly in the proton transfer process [20]. This mechanism exhibits a less steep pH dependence and demonstrates saturation kinetics at high buffer concentrations, consistent with the formation of hydrogen-bonded complexes between the catalyst and substrate [24].

The remarkable stability observed at neutral pH (half-life of 168 hours) reflects the absence of catalytic species capable of activating the acetal linkage [22]. Under these conditions, the direct nucleophilic attack of water on the unactivated dioxolane ring represents an unfavorable process due to the poor leaving group ability of the ethoxy substituents and the lack of electrophilic activation [25].

Under basic conditions (pH ≥ 9), the hydrolysis mechanism shifts to involve hydroxide ion as the nucleophile, attacking the electrophilic carbon center in a concerted displacement process [22]. The rate acceleration observed at very high pH values (pH 12) indicates the operation of a specific base-catalyzed pathway where direct attack of hydroxide ion predominates over general base catalysis [21].

Nuclear magnetic resonance kinetic studies have provided detailed insights into the hydrolytic mechanisms operating under different pH conditions [26]. At acidic pH, the appearance of characteristic resonances corresponding to protonated intermediates confirms the involvement of oxocarbenium ion species [23]. The chemical shift patterns and coupling constants are consistent with a rapid equilibrium between different protonated forms, followed by rate-limiting C-O bond cleavage [9].

Temperature-dependent studies reveal activation energies ranging from 15-20 kilocalories per mole for the various hydrolytic pathways, with the specific acid-catalyzed mechanism exhibiting the lowest barrier [27]. The entropy of activation values are generally negative, reflecting the organized nature of the transition states and the requirement for specific solvation arrangements [26].

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

238.12050905 g/mol

Monoisotopic Mass

238.12050905 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-11-2024

Explore Compound Types